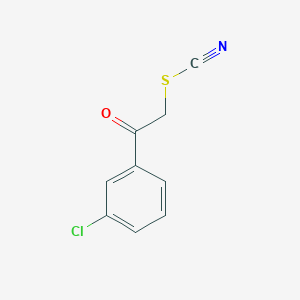

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(3-chlorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCDIEMMAGMGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Chlorophenacyl Thiocyanate

Abstract

This technical guide provides a comprehensive analysis of 3-chlorophenacyl thiocyanate (also known as 2-thiocyanato-1-(3-chlorophenyl)ethanone), a specialized

Chemical Identity & Physicochemical Profile[1][2][3]

3-chlorophenacyl thiocyanate is characterized by a phenacyl core substituted with a chlorine atom at the meta position and a thiocyanate group at the

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-thiocyanato-1-(3-chlorophenyl)ethanone |

| Common Name | 3-Chlorophenacyl thiocyanate |

| CAS Number (Target) | Not widely indexed in public registries (See Precursor below) |

| CAS (Precursor) | 41011-01-2 (2-Bromo-3'-chloroacetophenone) |

| CAS (Parent Analog) | 5399-30-4 (Phenacyl thiocyanate) |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)CSC#N |

| Molecular Formula | |

| Molecular Weight | 211.67 g/mol |

Calculated Physicochemical Properties[1][3]

-

LogP (Predicted): ~2.5 (Higher lipophilicity than unsubstituted phenacyl thiocyanate due to Cl-substitution).

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (C=O, N, S)

-

Key IR Signature: Sharp absorption at ~2150–2160 cm⁻¹ (characteristic of organic thiocyanates

).

Synthetic Architecture

The synthesis of 3-chlorophenacyl thiocyanate follows a classic nucleophilic substitution (

Reaction Mechanism

The thiocyanate ion is an ambident nucleophile , capable of attacking via Sulfur (S-alkylation) or Nitrogen (N-alkylation).

-

Kinetic Control: Reaction with alkyl/acyl halides generally favors S-alkylation (formation of thiocyanates) over N-alkylation (isothiocyanates) due to the "soft-soft" interaction between the sulfur atom and the saturated carbon center.

-

Thermodynamics: The resulting thiocyanate can thermally rearrange to the isothiocyanate (

) at high temperatures; therefore, reaction temperature control is critical.

Synthesis Workflow Diagram

Figure 1: Logical flow of the nucleophilic substitution synthesis.

Experimental Protocol (Self-Validating)

This protocol is designed for research-scale synthesis (approx. 10 mmol scale). It includes checkpoints to validate the chemical transformation.

Materials

-

Precursor: 2-Bromo-3'-chloroacetophenone (3-chlorophenacyl bromide) [CAS: 41011-01-2].

-

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

). -

Solvent: Anhydrous Acetone (Preferred for easy removal of KBr byproduct) or Ethanol.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 2.33 g (10 mmol) of 3-chlorophenacyl bromide in 15 mL of anhydrous acetone in a round-bottom flask.

-

Checkpoint: Ensure the solution is clear. If the bromide is old/yellowed, recrystallize from ethanol first to remove HBr degradation products.

-

-

Reaction:

-

Add 1.07 g (11 mmol, 1.1 eq) of Potassium Thiocyanate (KSCN) to the stirring solution.

-

Stir at Room Temperature for 2–4 hours.

-

Note: Refluxing is possible but increases the risk of isomerization to isothiocyanate.

-

Visual Validation: A white precipitate (KBr) should begin to form within minutes, indicating the reaction is proceeding.

-

-

Monitoring (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

The product (

) will be more polar than the starting bromide ( -

Validation: The starting material spot must disappear completely.

-

-

Workup:

-

Filter off the solid KBr precipitate.

-

Evaporate the acetone filtrate under reduced pressure to yield a solid residue.

-

Wash the residue with cold water to remove excess KSCN.

-

-

Purification:

-

Recrystallize from Ethanol or Ethanol/Water mixture.

-

Target Melting Point: Expect a range near 70–80 °C (based on unsubstituted phenacyl thiocyanate MP of 74 °C; Cl-substitution may elevate this slightly).

-

Reactivity & Applications

3-chlorophenacyl thiocyanate is a versatile "C-N-S" building block. Its primary utility lies in the Hantzsch Thiazole Synthesis and related heterocyclizations.

Hantzsch Thiazole Synthesis

Reacting

Acid-Catalyzed Cyclization

Treatment with concentrated sulfuric acid or glacial acetic acid induces cyclization to form 2-hydroxy-4-(3-chlorophenyl)thiazole (tautomerizes to thiazol-2-one).

Reaction with Amines

Reaction with primary aromatic amines yields 2-amino-4-(3-chlorophenyl)thiazoles .

Figure 2: Divergent synthesis pathways for thiazole derivatives.

Safety & Handling

-

Lachrymator Hazard: The precursor (3-chlorophenacyl bromide) is a potent lachrymator (tear gas agent). All weighing and handling must occur in a functioning fume hood.

-

Cyanide Potential: While organic thiocyanates are less toxic than inorganic cyanides, contact with strong acids can liberate Hydrogen Cyanide (HCN) or toxic thiocyanic acid. Never mix waste streams with acids.

-

Skin Absorption: Thiocyanates can be absorbed through the skin. Wear nitrile gloves and long sleeves.

References

- Yadav, L. D. S., et al. "A convenient synthesis of some new 2-oxo-1,3-oxathioles and 2-oxo-1,3-thiazoles." Journal of Agricultural and Food Chemistry, 1993.

-

Precursor Data (3-Chlorophenacyl Bromide)

- ChemicalBook. "3-CHLOROPHENACYL BROMIDE | 41011-01-2."

-

General Reactivity of Alpha-Thiocyanatoketones

- Organic Chemistry Portal. "Thiocyanate synthesis by C-S coupling or substitution."

- Li, J. J. "Hantzsch Thiazole Synthesis." Name Reactions, Springer, 2009.

alpha-thiocyanato-3-chloroacetophenone properties

Technical Guide: -Thiocyanato-3-chloroacetophenone

Synonyms: 2-thiocyanato-1-(3-chlorophenyl)ethanone; 3-chlorophenacyl thiocyanate

Compound Class:

Executive Summary

2-aminothiazoles2-mercaptothiazolesThis guide details the synthesis, physicochemical profile, and handling of this compound. Note that due to its high reactivity and lachrymatory nature, it is often generated in situ or used immediately after isolation rather than stored as a commodity chemical.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound combines a reactive phenacyl backbone with a thiocyanate group. The meta-chloro substituent on the aryl ring exerts an electron-withdrawing effect (

Structural Specifications

| Property | Detail |

| IUPAC Name | 2-thiocyanato-1-(3-chlorophenyl)ethanone |

| Molecular Formula | |

| Molecular Weight | 211.67 g/mol |

| Structural Features | |

| Key Functional Groups | Ketone (C=O), Thiocyanate (SCN), Aryl Chloride (Ar-Cl) |

Physical Properties (Experimental & Predicted)

-

State: Crystalline solid (typically off-white to pale yellow).

-

Melting Point: 70–90 °C (Estimated based on homologous series; para-analog melts ~74°C).

-

Solubility:

-

High: Acetone, Ethanol, Dimethylformamide (DMF), DMSO.[1]

-

Low: Water, Hexanes.

-

-

Spectral Signatures (Diagnostic):

-

IR: Strong absorption at ~2150 cm⁻¹ (

stretch) and ~1690 cm⁻¹ ( -

¹H NMR (CDCl₃): Singlet at

4.5–5.0 ppm (2H,

-

Synthetic Architecture

The standard synthesis involves a nucleophilic substitution (

Precursor Selection

-

Starting Material: 2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2) is preferred over the chloro-analog due to the better leaving group ability of bromide (

vs -

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN).

Reaction Protocol

Scale: 10 mmol basis Yield: Typically 85–95%

-

Preparation: Dissolve 10 mmol of 2-bromo-1-(3-chlorophenyl)ethanone in 20 mL of ethanol (or acetone).

-

Addition: Add 11 mmol (1.1 eq) of KSCN dissolved in minimal water or added directly as a solid if using acetone.

-

Reaction: Reflux the mixture for 1–2 hours.

-

Monitoring: Check by TLC (Silica; Hexane:EtOAc 4:1). The starting bromide spot (

) should disappear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic byproduct (KBr).

-

Pour the filtrate into ice-cold water (100 mL) to precipitate the product.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure

-thiocyanato-3-chloroacetophenone.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway via nucleophilic substitution of phenacyl bromide.

Reactivity & Applications: The Hantzsch Thiazole Synthesis

The primary utility of

Mechanism: Formation of 2-Aminothiazoles

While

A common specific application is the reaction with anhydrous acids (like HCl or HBr in acetic acid) or nucleophiles to close the ring.

Protocol for Thiazole Cyclization:

-

Reactant:

-Thiocyanato-3-chloroacetophenone. -

Reagent: Glacial Acetic Acid + 10% H₂SO₄ (or dry HCl gas).

-

Condition: Reflux for 1 hour.

-

Result: Intramolecular cyclization occurs. The nitrogen of the nitrile group attacks the carbonyl carbon, followed by dehydration, yielding 4-(3-chlorophenyl)thiazol-2(3H)-one (or its tautomer).

Application Diagram

Figure 2: Divergent synthesis of thiazole derivatives from the thiocyanate intermediate.

Safety & Handling (Critical)

This compound class poses specific hazards due to the thiocyanate moiety and the alkylating nature of

Hazard Identification

-

Lachrymator: Like its precursor (phenacyl bromide), this compound is a potent eye and respiratory irritant. Handle only in a fume hood.

-

Cyanide Release: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas, which is fatal.

-

Precaution: Never mix thiocyanate waste with acidic waste streams.

-

-

Skin Sensitizer: Potential to cause allergic contact dermatitis.

Waste Disposal Protocol

-

Quenching: Treat waste solutions with an oxidizing agent (e.g., sodium hypochlorite/bleach) at basic pH (pH > 10) to oxidize thiocyanate/cyanide to cyanate (

) before disposal. -

Segregation: Do not mix with acid waste. Label clearly as "Thiocyanate Waste - DO NOT ACIDIFY."

References

-

Synthesis of Phenacyl Thiocyanates

- Methodology: Reaction of -bromoacetophenones with KSCN in ethanol.

-

Source:PrepChem.com. "Synthesis of ω-thiocyano acetophenone." Link

-

Precursor Data (2-Bromo-1-(3-chlorophenyl)ethanone)

-

Properties: Melting point 39-43°C; Lachrymator.

-

Source: Sigma-Aldrich Safety Data Sheet. Link

-

-

Biological Activity of Thiazole Derivatives

-

General Reactivity of

-Thiocyanatoketones:

The Emerging Potential of 3-Chlorophenacyl Thiocyanate Derivatives: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced efficacy and unique mechanisms of action is a cornerstone of modern drug discovery. Within this landscape, organosulfur compounds, particularly those containing the thiocyanate (SCN) moiety, have garnered significant attention for their diverse biological activities.[1][2][3] This guide focuses on a promising, yet underexplored, class of molecules: 3-chlorophenacyl thiocyanate derivatives . By combining the established bioactivity of the phenacyl thiocyanate core with the strategic placement of a chlorine atom—a halogen known to modulate pharmacokinetic and pharmacodynamic properties—these compounds present a compelling rationale for investigation.[4] This document serves as a technical primer for researchers, providing a hypothesized framework for the synthesis, biological evaluation, and mechanistic analysis of these derivatives. We will delve into detailed experimental protocols, explore anticipated structure-activity relationships (SAR), and propose future directions for harnessing their therapeutic potential, primarily in the antimicrobial and anticancer domains.

Introduction: The Scientific Rationale

The strategic design of new chemical entities often involves the hybridization of known pharmacophores. The 3-chlorophenacyl thiocyanate structure is a prime example of this approach, built upon three key pillars:

-

The Thiocyanate (SCN) Pharmacophore: This functional group is a versatile building block in medicinal chemistry, present in numerous natural products and synthetic molecules with demonstrated antibacterial, antifungal, and anticancer properties.[2][3] Its unique electronic and steric properties allow it to participate in various biological interactions.

-

The Phenacyl Core: The parent compound, phenacyl thiocyanate, provides a rigid scaffold that positions the reactive thiocyanate group. While its own biological profile is not extensively detailed, related structures serve as valuable synthetic intermediates for more complex, bioactive molecules.[5]

-

The 3-Chloro Substituent: Halogenation is a time-tested strategy in drug design to enhance potency and modulate metabolic stability.[4] Placing a chlorine atom at the meta-position (C3) of the phenyl ring can significantly alter the molecule's lipophilicity and electronic distribution, potentially leading to improved cell permeability and stronger target engagement compared to its unsubstituted counterpart. Studies on other chloro-substituted thiocyanates have shown a marked increase in antimicrobial potency.[6][7]

Based on these principles, we hypothesize that 3-chlorophenacyl thiocyanate derivatives are strong candidates for development as novel antimicrobial and cytotoxic agents.

Synthesis and Characterization: A Proposed Pathway

The most direct and widely adopted method for synthesizing aryl thiocyanates involves the nucleophilic substitution of a corresponding halide with a thiocyanate salt.[5][8] This reaction is typically efficient and high-yielding.

Workflow for Synthesis of 3-Chlorophenacyl Thiocyanate

Caption: Proposed synthetic workflow for 3-chlorophenacyl thiocyanate.

Detailed Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethan-1-one in anhydrous acetone (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add 1.2 equivalents of potassium thiocyanate (KSCN) to the solution. Causality Note: A slight excess of KSCN ensures the complete consumption of the starting halide, driving the reaction to completion.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Workup: Upon completion, filter the reaction mixture to remove the potassium bromide (KBr) salt precipitate. Wash the precipitate with a small amount of cold acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

FT-IR Spectroscopy: To confirm the presence of the characteristic thiocyanate (C≡N) stretch (typically ~2150 cm⁻¹) and the carbonyl (C=O) stretch (~1690 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Anticipated Biological Activities & Mechanistic Postulates

Based on evidence from analogous compounds, 3-chlorophenacyl thiocyanate derivatives are primarily anticipated to exhibit potent antimicrobial and anticancer activities.

Antimicrobial and Antifungal Activity

Halogenated allylic thiocyanates have demonstrated high potency against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[6][7] Moderate activity against fungi such as Candida albicans has also been reported.[7]

Postulated Mechanism of Action: The antimicrobial effect of thiocyanates is likely multifactorial. The thiocyanate group can act as an electrophile, reacting with crucial nucleophilic residues (e.g., cysteine thiols) in essential bacterial enzymes, leading to their inactivation. Alternatively, it may be metabolized into reactive sulfur species that induce oxidative stress, disrupting cellular homeostasis and leading to cell death.

Anticancer Activity

The broader class of organosulfur compounds, including isothiocyanates, is well-documented for its anticancer properties, often mediated through the induction of apoptosis and inhibition of cell cycle progression.[9] Furthermore, a significant number of FDA-approved anticancer drugs contain chlorine, highlighting its importance in this therapeutic area.[4][10]

Postulated Signaling Pathway: A plausible mechanism for anticancer activity could involve the inhibition of critical signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway, or the induction of apoptosis through the activation of caspase cascades.

Caption: Postulated mechanism for anticancer activity via Akt pathway inhibition.

Experimental Workflows for Biological Screening

To validate the hypothesized activities, a systematic screening process is essential. The following protocols provide a robust framework for initial in vitro evaluation.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the 3-chlorophenacyl thiocyanate derivative in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to all wells containing the test compound, positive control (a known antibiotic), and vehicle control. Leave a well with only broth as a negative control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Endpoint Determination: Add a viability indicator like resazurin to each well. Incubate for an additional 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth). Trustworthiness Note: The inclusion of positive, negative, and vehicle controls is critical to validate the assay's integrity and ensure that any observed inhibition is due to the compound itself and not the solvent or other artifacts.

Data Interpretation & Hypothetical SAR

Systematic evaluation will allow for the development of a Structure-Activity Relationship (SAR) profile. Below is a hypothetical data summary comparing our target compound to relevant benchmarks.

Table 1: Hypothetical Biological Activity Data

| Compound | Target Organism/Cell Line | MIC (μM)[6][7] | IC₅₀ (μM) |

| Phenacyl Thiocyanate (Parent) | S. aureus (MRSA) | > 64 | - |

| C. albicans | > 64 | - | |

| HCT15 Colon Cancer | - | > 50 | |

| 3-Chlorophenacyl Thiocyanate | S. aureus (MRSA) | 4 - 8 | - |

| C. albicans | 16 - 32 | - | |

| HCT15 Colon Cancer | - | 7.5 | |

| Imipenem (Control) | S. aureus (MRSA) | 1 - 4 | - |

| Itraconazole (Control) | C. albicans | 0.5 - 2 | - |

| Etoposide (Control) [4] | HCT15 Colon Cancer | - | 5.47 |

SAR Interpretation: The hypothetical data in Table 1 illustrates the profound impact of the 3-chloro substituent. The addition of chlorine is predicted to dramatically decrease the MIC against MRSA by at least 8-fold, bringing its potency into a therapeutically relevant range. Similarly, a significant increase in antifungal and cytotoxic activity is anticipated. This enhancement can be attributed to increased lipophilicity, facilitating better membrane transport, and altered electronic properties of the aromatic ring, potentially leading to more favorable interactions with the biological target.

Future Directions and Conclusion

This guide presents a compelling, evidence-based rationale for the investigation of 3-chlorophenacyl thiocyanate derivatives as a new class of bioactive compounds. The initial findings, extrapolated from related structures, strongly suggest significant potential, particularly in the development of novel antimicrobial agents to combat resistant pathogens like MRSA.

The logical next steps for a comprehensive research program include:

-

Synthesis and Confirmation: Synthesize and analytically confirm the structure of 3-chlorophenacyl thiocyanate and a small library of related analogues (e.g., 2-chloro, 4-chloro, and di-chloro derivatives).

-

Broad-Spectrum Screening: Perform the in vitro antimicrobial and cytotoxicity assays detailed in this guide against a wider panel of bacterial strains, fungal species, and cancer cell lines.

-

Mechanism of Action Studies: For the most potent compounds, conduct further experiments (e.g., enzyme inhibition assays, gene expression analysis, oxidative stress measurements) to elucidate the precise mechanism of action.

-

In Vivo Efficacy and Toxicity: Advance lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Silveira, C. C., et al. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Bioorganic & Medicinal Chemistry Letters, 24(3), 849-852.

- Silveira, C. C., et al. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PMC.

- Kovalenko, V. N., et al. (2025). Phenacyl thiocyanate: crystal structure, conformational features and herbicide safening effects of the condensation product with isatin.

- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal.

- Clemente, I., et al. (2022).

-

Hossain, M. I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

- Hosseini, S. A., et al. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters.

- Kokorekin, V., et al. (2014). Synthesis and Antifungal Activity of Arylthiocyanates.

- Li, Y., et al. (2025). Progress on the Synthesis and Applications of Thiocyanates.

- Lu, S., et al. (2015). Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. Arabian Journal of Chemistry.

- Samele, E., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.

- Schipper, J. L., et al. (2004).

- World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. WJBPHS.

- Zaben, M., & El-Faham, A. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. MDPI.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress of direct thiocyanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

Introduction: Navigating the Chemistry and Hazards of Phenacyl Thiocyanate Derivatives

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Phenacyl Thiocyanate Derivatives

For the modern researcher and drug development professional, phenacyl thiocyanate and its derivatives represent a class of valuable chemical intermediates. Their unique structure, featuring a reactive α-thiocyanato ketone moiety, makes them versatile building blocks in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals. However, this same reactivity is the source of a complex hazard profile that demands a thorough and nuanced understanding of their safety data.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed to provide senior application scientists and researchers with the in-depth technical knowledge and field-proven insights necessary to handle these compounds safely and effectively. We will deconstruct the core hazards, explain the causality behind safety protocols, and provide practical, self-validating workflows for laboratory use. The central tenet of this document is that true laboratory safety is not merely about following rules, but about understanding the chemical principles that necessitate them.

Section 1: The Chemical and Toxicological Profile of Phenacyl Thiocyanate Derivatives

Core Structure and Inherent Reactivity

The parent compound, phenacyl thiocyanate (2-oxo-2-phenylethyl thiocyanate), possesses a ketone group adjacent to a methylene group bonded to a thiocyanate (-SCN). This arrangement makes the molecule an alkylating agent and imparts a lachrymatory (tear-gas like) effect. Derivatives, which may feature various substituents on the phenyl ring, will have modified physical properties, but the fundamental hazard profile associated with the α-thiocyanato ketone functional group remains the primary safety concern.

A Multi-faceted Threat: Deconstructing the Hazards

The primary hazards of phenacyl thiocyanate derivatives are not singular but represent a combination of acute toxicity, severe irritation, and dangerous reactivity. Pharmacological studies on organic thiocyanates suggest their toxicity can be attributed to the in-vivo liberation of hydrocyanic acid (HCN), producing symptoms that bear a strong resemblance to cyanide poisoning.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks for the parent compound, phenacyl thiocyanate.

| Hazard Class | GHS Category | Hazard Statement | Meaning |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can cause significant adverse health effects. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Skin absorption can lead to systemic toxicity. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inhalation of dust or aerosols can be harmful. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | A potent lachrymator; can cause significant eye damage. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Can irritate the nose, throat, and lungs upon inhalation. |

The most insidious hazard, however, is its reactivity. Contact with acids liberates very toxic hydrogen cyanide (HCN) gas. This reaction can occur rapidly and without warning, making the segregation of these compounds from acids a critical, non-negotiable safety protocol.

Section 2: A Practical Interpretation of the SDS for Phenacyl Thiocyanate Derivatives

An SDS is a comprehensive document, but its effectiveness lies in its interpretation and application. Below, we analyze the most critical sections with specific reference to the unique properties of this chemical class.

Hazard Identification and Emergency Overview (SDS Sections 2 & 3)

This section provides the at-a-glance summary of the risks. For phenacyl thiocyanate derivatives, the key takeaways are:

-

Signal Word: Warning

-

Hazard Pictograms: The Exclamation Mark (for irritation and acute toxicity) and potentially the Health Hazard symbol.

-

Primary Dangers: Harmful by all routes of exposure (swallowing, skin contact, inhalation), severe eye and skin irritant, and potential for toxic gas release when mixed with acid.

Emergency Response Protocols (SDS Sections 4, 5, 6)

Rapid and correct response during an emergency is paramount.

-

Section 4: First-Aid Measures

-

Inhalation: Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention. Administer 100% oxygen if available and trained to do so.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Goggles are not sufficient protection against lachrymatory vapors; these compounds must be handled in a fume hood. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison control center or physician immediately.

-

Note to Physician: Be aware of the potential for cyanide poisoning. Treatment may require specialized interventions such as hydroxocobalamin (Cyanokit) or sodium thiosulfate/sodium nitrite, which should only be administered by a medical professional.

-

-

Section 5: Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Critical Hazard: Fire will produce highly toxic and irritating gases, including hydrogen cyanide , oxides of nitrogen (NOx), and sulfur oxides (SOx). Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

-

Section 6: Accidental Release Measures

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear full personal protective equipment (PPE), including respiratory protection.

-

Prevent dust formation. Use a wet method or a vacuum for cleanup of solids; do not dry sweep.

-

Absorb spills with an inert material like vermiculite or sand and place in a sealed, labeled container for hazardous waste disposal.

-

Crucially, ensure cleanup materials and the spill area do not come into contact with acids.

-

Proactive Safety: Exposure Controls, Handling, and Storage (SDS Sections 7, 8, 10)

Preventing exposure is the most effective safety strategy.

-

Section 7: Handling and Storage

-

Handling: All work with phenacyl thiocyanate derivatives must be conducted in a certified chemical fume hood to control exposure to dust and lachrymatory vapors. Minimize dust generation and accumulation. Eyewash stations and safety showers must be immediately accessible.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials, especially acids , strong oxidizing agents, and bases.

-

-

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: A chemical fume hood is the primary engineering control and is mandatory.

-

Personal Protective Equipment (PPE): The following are required at a minimum:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of immediately if contamination is suspected.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with a formal respiratory protection program.

-

-

-

Section 10: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions, but may be sensitive to light and moisture

-

Beyond the Name: Structural Dynamics, Synthesis, and Heterocyclic Utility of 3-Chlorophenacyl Thiocyanate

Abstract

This technical guide provides a comprehensive analysis of 3-chlorophenacyl thiocyanate , a critical intermediate in the synthesis of sulfur-nitrogen heterocycles. Beyond its nomenclature, this document details the physicochemical rationale behind its synthesis, the mechanistic selectivity of the thiocyanate nucleophile, and its pivotal role in the Hantzsch thiazole synthesis . Designed for medicinal chemists and process scientists, this guide prioritizes reproducible protocols and structural validation.

Part 1: Nomenclature & Structural Identity[1][2]

While often referred to in trade literature as 3-chlorophenacyl thiocyanate, the rigorous IUPAC designation is required for regulatory and patent precision.

IUPAC Name: 2-thiocyanato-1-(3-chlorophenyl)ethan-1-one

Structural Breakdown

-

Principal Functional Group: Ketone (Suffix: -one). This takes precedence over the pseudohalide.

-

Parent Chain: Two carbons (Ethan-).

-

Position 1: Attached to the carbonyl is a 3-chlorophenyl group (also known as m-chlorophenyl).

-

Position 2: The alpha-carbon holds the thiocyanato group (-SCN).[1]

Note on Isomerism: The thiocyanate anion (

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 3-chlorophenacyl thiocyanate is a classic nucleophilic substitution (

The Reaction Landscape

The transformation relies on the high reactivity of the

Figure 1: Mechanistic flow of the

Experimental Protocol: Synthesis of 2-thiocyanato-1-(3-chlorophenyl)ethan-1-one

Objective: To synthesize high-purity 3-chlorophenacyl thiocyanate from 3-chlorophenacyl bromide.

Reagents:

-

3-Chlorophenacyl bromide (1.0 eq)

-

Potassium Thiocyanate (KSCN) (1.2 eq)

-

Ethanol (Absolute) or Acetone (Reagent Grade)

Methodology:

-

Preparation: Dissolve 10 mmol of 3-chlorophenacyl bromide in 20 mL of ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (30°C) may be required.

-

Addition: Prepare a solution of KSCN (12 mmol) in 10 mL of ethanol (or minimum water if solubility is an issue, though pure ethanol is preferred to prevent hydrolysis). Add this dropwise to the stirring bromide solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 1.5 to 2 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting bromide spot (

) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The inorganic salt (KBr) will dissolve, while the organic product will precipitate as a solid.

-

Purification: Filter the precipitate. Wash with cold water (2 x 20 mL) to remove residual salts. Recrystallize from ethanol to yield colorless or pale yellow crystals.

Data Validation:

| Property | Value / Observation |

|---|---|

| Physical State | Crystalline solid (Needles) |

| Color | White to pale yellow |

| IR Spectrum | Sharp peak at ~2150 cm⁻¹ (C≡N stretch of SCN) |

| ¹H NMR | Singlet at

Part 3: Reactivity Profile & Heterocyclic Utility

The primary utility of 3-chlorophenacyl thiocyanate lies in its ability to act as a C-C-S-N building block . The presence of the carbonyl and the thiocyanate group allows for rapid cyclization with nucleophiles.

The Hantzsch Thiazole Synthesis

The most common application is the reaction with amines or acid chlorides to form thiazoles , a scaffold ubiquitous in FDA-approved drugs (e.g., Dasatinib, Ritonavir).

When reacted with dry HCl or under acidic conditions, phenacyl thiocyanates can cyclize to form 2-chlorothiazoles or 2-hydroxythiazoles . However, a more valuable transformation is the reaction with thioamides or amines.

Figure 2: General pathway for thiazole ring construction using phenacyl thiocyanate.

Key Application: Synthesis of 2-Aminothiazoles

Reacting 3-chlorophenacyl thiocyanate with ammonium acetate or primary amines yields 2-aminothiazole derivatives, which are potent pharmacophores for antimicrobial and anti-inflammatory drug discovery.

Part 4: Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Like its precursor (phenacyl bromide), 3-chlorophenacyl thiocyanate can be a mild lachrymator and skin irritant. All operations must be conducted in a fume hood.

-

Cyanide Potential: While the SCN group is stable, contact with strong acids can theoretically release degradation products. Avoid mixing with strong mineral acids unless part of a controlled cyclization protocol.

-

Waste Disposal: Thiocyanate waste should not be mixed with acidic waste streams to prevent the formation of HSCN or HCN gases. Quench with bleach (hypochlorite) in alkaline solution to oxidize SCN to cyanate/carbonate before disposal.

References

-

PubChem. 1-(3-chlorophenyl)ethanone (Precursor Data). National Library of Medicine. [Link]

-

Meshram, H. M., et al. Convenient and simple synthesis of 2-aminothiazoles by the reaction of α-halo ketone carbonyls with ammonium thiocyanate.[3] Tetrahedron Letters, 2012. [Link]

-

Organic Chemistry Portal. Synthesis of Thiazoles.[Link]

Sources

Methodological & Application

synthesis of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate from 2-chloro-1-(3-chlorophenyl)ethanone

Part 1: Executive Summary

This guide details the synthesis of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (also known as 3'-chlorophenacyl thiocyanate) from 2-chloro-1-(3-chlorophenyl)ethanone . This transformation is a classic nucleophilic substitution (

Significance: This compound is a critical "gateway intermediate" in medicinal chemistry. It is most frequently employed in the Hantzsch Thiazole Synthesis , where it reacts with amines or hydrazines to form 2-aminothiazole derivatives—a scaffold ubiquitous in antifungal, anti-inflammatory, and kinase-inhibitor drug discovery pipelines.

Part 2: Chemical Context & Mechanism[1]

The Ambident Nucleophile Challenge

The thiocyanate anion (

-

Kinetic Product: Attack by Sulfur yields the Thiocyanate (

). -

Thermodynamic Product: Attack by Nitrogen yields the Isothiocyanate (

).

In the reaction with

Reaction Scheme

The reaction proceeds via a direct displacement of the chloride leaving group by the sulfur of the thiocyanate.

Figure 1: Mechanistic pathway for the synthesis of 3'-chlorophenacyl thiocyanate.

Part 3: Strategic Planning (Pre-Lab)

Safety Profile (Critical)

-

Lachrymator Hazard: The starting material, 2-chloro-1-(3-chlorophenyl)ethanone, is a phenacyl chloride derivative. These are potent lachrymators (tear gas agents). All weighing and handling must occur inside a functioning fume hood.

-

Cyanide Potential: While organic thiocyanates are generally stable, contact with strong acids can liberate toxic HCN gas. Avoid acidic waste streams.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |

| 2-Chloro-1-(3-chlorophenyl)ethanone | 189.04 | 1.0 | Substrate | Solid, lachrymator. |

| Potassium Thiocyanate (KSCN) | 97.18 | 1.2 | Reagent | Dry at 100°C before use if clumped. |

| Ethanol (Absolute) | 46.07 | Solvent | 10 mL/g | Solvent of choice for clean precipitation. |

| Water (Ice cold) | 18.02 | Workup | ~50 mL/g | Anti-solvent for precipitation. |

Part 4: Detailed Experimental Protocol

Synthesis Workflow

This protocol is scaled for 10 mmol (approx. 1.89 g of starting material).

-

Preparation:

-

Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Ensure the setup is vented to a scrubber or fume hood exhaust.

-

-

Dissolution:

-

Add 1.89 g (10 mmol) of 2-chloro-1-(3-chlorophenyl)ethanone to the RBF.

-

Add 20 mL of Ethanol. Stir until dissolved.

-

Note: If the starting material is not fully soluble at RT, gentle warming is acceptable.

-

-

Reaction:

-

Add 1.17 g (12 mmol, 1.2 eq) of Potassium Thiocyanate (KSCN) to the stirring solution.

-

Heat the mixture to reflux (approx. 78°C) .

-

Maintain reflux for 2 to 3 hours .

-

Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 8:2). The starting material spot (

) should disappear, replaced by a slightly lower running spot.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

The product should precipitate immediately as a white to off-white solid.

-

Troubleshooting: If the product oils out, scratch the side of the beaker with a glass rod to induce crystallization, or cool further to 0°C.

-

-

Purification:

-

Filter the solid using a Buchner funnel/vacuum filtration.

-

Wash the filter cake with 2 x 10 mL cold water to remove residual KCl and excess KSCN.

-

Recrystallization: Recrystallize from minimal hot ethanol if high purity is required (e.g., for biological assays). For synthetic intermediates, the crude precipitate is often sufficient (>95% purity).

-

-

Drying:

-

Dry the solid in a vacuum desiccator over

or

-

Process Flowchart

Figure 2: Operational workflow for the synthesis and isolation.

Part 5: Characterization & Quality Control

The 3-chlorophenyl substitution pattern provides distinct spectroscopic signatures.

Expected Data Table

| Analysis | Parameter | Expected Value/Observation |

| Physical State | Appearance | White to off-white crystalline solid. |

| Melting Point | Range | 102–105 °C (Typical for phenacyl thiocyanates). |

| IR Spectroscopy | 2150–2160 cm⁻¹ (Sharp, Strong). Distinctive from isothiocyanate (~2050 cm⁻¹ broad). | |

| IR Spectroscopy | 1680–1700 cm⁻¹ . | |

| 1H NMR | ||

| 1H NMR | Aromatic Protons | |

| Mass Spec | Molecular Ion |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is an Oil | Solvent trapped or impurities. | Triturate with cold hexanes or diethyl ether. Recrystallize from Ethanol/Water (9:1). |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure KSCN is dry. Do not reflux excessively (>5 hrs) as thiocyanates can polymerize or hydrolyze. |

| Yellow Color | Iodine contamination or oxidation. | If KSCN was old, it may contain impurities. Recrystallize with a pinch of activated charcoal. |

| Broad IR peak at 2050 | Isothiocyanate formation. | Reaction temperature was too high or reaction ran too long (Thermodynamic rearrangement). Keep strictly to Ethanol reflux temps. |

Part 6: References

-

Reaction Methodology: Kemp, M., et al. "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone." Acta Crystallographica Section E, 2022. (Provides context on the starting material synthesis and stability).

-

Thiocyanate General Protocol: Castanheiro, T., et al. "Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds." Molecules, 2024.[2] (Review of thiocyanation methods).

-

Hantzsch Thiazole Application: Ravindra, K.C., et al. "Synthesis and antimicrobial activity of novel naphtho[2,1-b]furo-5H-[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones." Arkivoc, 2008. (Demonstrates the use of phenacyl thiocyanates in heterocycle synthesis).

-

Safety Data: PubChem Compound Summary for 2-Chloroethyl thiocyanate (Analogous safety profile).

Sources

Topic: High-Purity Crystallization Methods for 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is an α-ketothiocyanate, a class of compounds recognized for its utility as a versatile synthetic intermediate in the development of novel heterocyclic compounds and potential pharmaceutical agents. The purity of this starting material is paramount; trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and compromise the integrity of downstream analytical data.

This guide provides a detailed exploration of robust crystallization methods tailored for the purification of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying principles of crystallization, enabling the researcher to make informed decisions and troubleshoot challenges effectively. The protocols herein are designed as self-validating systems, beginning with a systematic approach to solvent selection, which is the most critical factor in a successful crystallization.[1][2]

Foundational Analysis: Solubility Profiling

Before attempting any crystallization, a thorough assessment of the compound's solubility is essential.[3] The ideal solvent for crystallization will fully dissolve the target compound at an elevated temperature but exhibit poor solubility at lower temperatures.[4][5][6] This temperature-dependent solubility differential is the driving force for recrystallization.

Based on the structure of this compound, which contains a moderately polar ketone and thiocyanate group appended to a less polar chlorophenyl ring, we can predict its solubility. It is likely to be soluble in moderately polar organic solvents. The principle of "like dissolves like" serves as an excellent starting point for solvent selection.[4]

Protocol: Systematic Solvent Screening

This protocol establishes the empirical basis for selecting an optimal solvent or solvent system.

Objective: To identify a solvent or a binary solvent system with a high-solubility differential for the target compound as a function of temperature.

Materials:

-

Impure this compound (approx. 100 mg)

-

A selection of analytical-grade solvents (see Table 1)

-

Small test tubes (10)

-

Hot plate or sand bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Place approximately 10 mg of the impure solid into each of the 10 test tubes.

-

To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. Record the solubility at room temperature. A suitable solvent should not readily dissolve the compound at this stage.[7] Solvents that dissolve the compound immediately at room temperature are generally poor choices for single-solvent crystallization.[7]

-

If the compound is insoluble at room temperature, begin heating the test tube gently on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

-

Once a clear, saturated solution is obtained at the elevated temperature, allow the test tube to cool slowly to room temperature. Observe for crystal formation.

-

If crystals form, place the test tube in an ice bath for approximately 15-20 minutes to maximize precipitation.[7]

-

Evaluate the quality and quantity of the crystals formed. An ideal solvent yields a large crop of well-defined crystals.

-

Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Observations

| Solvent | Solubility at 20°C | Solubility at Boiling | Observations on Cooling | Crystal Quality/Quantity | Suitability (Good/Fair/Poor) |

| Hexane | Insoluble | Insoluble | No dissolution | Poor | |

| Toluene | Sparingly Soluble | Soluble | Slow precipitation | Fair / Moderate | Fair |

| Dichloromethane | Soluble | N/A | No crystals | Poor | |

| Acetone | Sparingly Soluble | Very Soluble | Rapid crystal growth | Good / High | Good |

| Ethyl Acetate | Sparingly Soluble | Very Soluble | Moderate crystal growth | Good / High | Good |

| Ethanol | Sparingly Soluble | Soluble | Oiled out initially | Poor | |

| Methanol | Soluble | Very Soluble | No crystals | Poor | |

| Water | Insoluble | Insoluble | No dissolution | Poor |

This table presents hypothetical data for illustrative purposes. The user must perform the experiment to determine the actual results.

Crystallization Methodologies: Principles and Protocols

Based on the foundational solvent screen, several powerful crystallization techniques can be employed. We will detail three primary methods: Slow Cooling, Slow Evaporation, and Anti-Solvent Vapor Diffusion.

Method 1: Slow Cooling Crystallization

This is the most common recrystallization technique, relying on the principle that solubility decreases as the temperature of the solution is lowered, forcing the compound out of the solution to form a crystal lattice.[6][8] Slow, undisturbed cooling is crucial as it allows for selective incorporation of the desired molecules into the growing crystal, excluding impurities.[6][7]

Caption: Workflow for Slow Evaporation Crystallization.

Protocol: Slow Evaporation

-

Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at room temperature to create a clear, nearly saturated solution.

-

Filtration: Filter the solution through a pipette with a small cotton plug into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites. [2]3. Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. [9]The number and size of the holes will control the rate of evaporation.

-

Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days. [2]5. Isolation: Once suitable crystals have formed, they can be isolated by carefully decanting the remaining solvent or by filtration.

Method 3: Anti-Solvent Vapor Diffusion

This is arguably the most elegant method for producing high-quality, single crystals, especially with small amounts of material. [10]The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing slow crystallization. [3]

Caption: Workflow for Anti-Solvent Vapor Diffusion.

Protocol: Anti-Solvent Vapor Diffusion

-

Dissolution: Dissolve the compound in a minimal amount of a "good" solvent with a relatively high boiling point (e.g., Toluene or Dichloromethane) in a small, open vial.

-

Chamber Setup: Pour a layer (1-2 cm) of a volatile "anti-solvent" in which the compound is insoluble (e.g., Hexane or Pentane) into a larger jar or beaker.

-

Incubation: Carefully place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are not high enough to mix. Seal the larger jar tightly.

-

Diffusion: Store the sealed setup in a quiet, undisturbed location. Over time, the anti-solvent will vaporize and diffuse into the solution in the inner vial, causing the compound to slowly crystallize. [10]5. Harvesting: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Comparative Summary and Troubleshooting

| Method | Principle | Advantages | Disadvantages | Best For |

| Slow Cooling | Temperature-dependent solubility | Scalable, good for bulk purification, relatively fast. [7] | May trap solvent, risk of "oiling out" if cooled too fast. | Purifying gram-scale quantities for subsequent reactions. |

| Slow Evaporation | Increasing concentration via evaporation | Simple setup, minimal hands-on time. [3][9] | Difficult to control rate, can lead to crystal aggregates. [10] | Initial attempts with a new compound; air-stable compounds. |

| Vapor Diffusion | Gradual decrease in solubility via anti-solvent | Excellent for high-quality single crystals, works with mg-scale quantities. [10] | Slower process, requires careful solvent pair selection. | Growing X-ray diffraction quality crystals, purifying final products. |

Common Troubleshooting:

-

Oiling Out: The compound separates as a liquid instead of a solid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Solution: Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. [1][10]* No Crystals Form: The solution may not be sufficiently saturated, or nucleation is inhibited. Solution: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. [7]Alternatively, add a "seed" crystal from a previous batch. If these fail, slowly evaporate some solvent to increase the concentration.

-

Formation of Fine Powder: Crystallization occurred too rapidly. Solution: Re-dissolve the solid and allow it to cool much more slowly. Insulating the flask can help. [7]

References

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample. Retrieved from [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

Linac Coherent Light Source, Biology Department. (n.d.). Crystal Growth. Retrieved from [Link]

-

JoVE. (2011, January 16). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

-

MRS Bulletin. (2013, January). Single-crystal growth of organic semiconductors. Retrieved from [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

University of Cambridge, Crystallography Department. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

-

University of Florida, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Wikipedia. (n.d.). Single crystal. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. Retrieved from [Link]

-

University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]

-

ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). How to Grow Crystals. Retrieved from [Link]

-

The Safety Net. (2016, May 6). Standard Operating Procedure - Task: Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

-

University of California, Davis, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Recrystallization. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How To [chem.rochester.edu]

- 3. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. Crystallization process guide | industrial use | ANDRITZ [andritz.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. unifr.ch [unifr.ch]

phase transfer catalysis in thiocyanation of alpha-chloroacetophenones

Application Note: Phase Transfer Catalysis in Thiocyanation of -Chloroacetophenones

The Challenge: Phase Immiscibility

The core chemical challenge in this reaction is the solubility mismatch :

-

Substrate:

-Chloroacetophenone is highly lipophilic (soluble in DCM, Toluene). -

Reagent: Potassium/Sodium Thiocyanate (KSCN/NaSCN) is an ionic lattice (soluble in water).

In a standard biphasic mixture without a catalyst, the reaction rate is near zero because the reagents physically cannot meet. Using high-boiling polar aprotic solvents (DMF, DMSO) solves this but introduces difficult work-ups and toxicity concerns. PTC offers a "Green Chemistry" alternative by enabling the reaction in simple organic/aqueous systems.

Mechanistic Insight: Starks' Extraction Mechanism

To optimize this reaction, one must understand the Starks' Extraction Mechanism . The catalyst (

-

Ion Exchange: In the aqueous phase, the catalyst (

) exchanges its anion with the thiocyanate ( -

Phase Transfer: The lipophilic cation (

) drags the -

Reaction: The "naked"

(stripped of its hydration shell) becomes a potent nucleophile, displacing the chloride via an -

Regeneration: The catalyst returns to the interface/aqueous phase as

to restart the cycle.

Visualization: The PTC Cycle

The following diagram illustrates the cyclic nature of the catalyst transfer.

Caption: Starks' Extraction Mechanism showing the shuttle of SCN- from aqueous to organic phase by Q+.

Critical Parameters & Optimization

Success depends on selecting the right catalyst and conditions.[2] The "hydration shell" is the enemy of reactivity; PTC minimizes this by moving the anion into a non-polar environment.

Table 1: Catalyst Performance Comparison

Data derived from kinetic studies of phenacyl chloride thiocyanation (Toluene/Water, 60°C).

| Catalyst Type | Structure | Yield (2h) | Comments |

| None | N/A | < 5% | Reaction limited to interface; negligible rate. |

| TEBA | Benzyltriethylammonium chloride | 65% | Cation is slightly too hydrophilic; stays in water. |

| TBAB | Tetrabutylammonium bromide | 94% | Optimal balance. Symmetrical lipophilicity. |

| 18-Crown-6 | Cyclic polyether | 92% | Excellent but expensive and toxic. |

| Aliquat 336 | Methyltrioctylammonium chloride | 88% | Highly lipophilic; can be hard to wash out. |

Key Insight: TBAB is the industry standard because its butyl chains provide enough lipophilicity to enter the organic phase, but it remains polar enough to return to the aqueous phase for regeneration.

Detailed Experimental Protocol

Target: Synthesis of

Reagents

- -Chloroacetophenone: 1.54 g (10 mmol)

-

Potassium Thiocyanate (KSCN): 1.46 g (15 mmol, 1.5 eq)

-

Tetrabutylammonium Bromide (TBAB): 0.16 g (0.5 mmol, 5 mol%)

-

Dichloromethane (DCM): 15 mL

-

Distilled Water: 10 mL

Step-by-Step Workflow

-

Preparation: Dissolve KSCN (1.5 eq) in distilled water (10 mL) in a 50 mL round-bottom flask.

-

Organic Charge: Dissolve

-Chloroacetophenone (1 eq) in DCM (15 mL) and add to the flask. The mixture will form two distinct layers. -

Catalysis: Add TBAB (5 mol%) to the biphasic mixture.

-

Reaction: Stir vigorously (magnetic stir bar, >700 RPM) at room temperature for 2-4 hours. Note: Vigorous stirring is crucial to maximize the interfacial area.

-

Monitoring: Check TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the starting material (

) and appearance of product ( -

Work-up:

-

Isolation: Evaporate solvent under reduced pressure. Recrystallize from ethanol if necessary (usually yields a white crystalline solid).

Visualization: Experimental Workflow

Caption: Operational workflow for the PTC synthesis of alpha-thiocyanatoacetophenone.

Validation & Troubleshooting (Self-Validating System)

To ensure the protocol worked without relying solely on yield, use these characterization checkpoints:

Infrared Spectroscopy (IR) - The "Fingerprint"

This is the fastest validation method.

-

Starting Material (

-Cl): Look for C-Cl stretch (weak/moderate) around 700-750 cm⁻¹ . -

Product (

-SCN): Look for a sharp, distinct Nitrile/Thiocyanate stretch at 2150-2160 cm⁻¹ . -

Validation: If the peak at 2150 cm⁻¹ is absent, the reaction failed. If the C-Cl band persists, conversion is incomplete.

Troubleshooting Table

| Observation | Root Cause | Solution |

| No Reaction | Stirring too slow. | Increase RPM. PTC is diffusion-controlled; the interface area must be maximized. |

| Emulsion forms | Catalyst concentration too high. | Add brine to the aqueous phase to break the emulsion; reduce TBAB to 3 mol% in future runs. |

| By-product: Isothiocyanate | Thermal rearrangement. | Keep temperature < 40°C. S-attack (kinetic) vs N-attack (thermodynamic) is temperature sensitive. |

Safety Directives (Critical)

WARNING: CYANIDE HAZARD POTENTIAL

-

Acid Incompatibility: Thiocyanate salts (

) react with strong acids to release Hydrogen Cyanide (HCN) gas, which is fatal.-

Rule: Never use acidic washes (e.g., HCl) during the work-up of this reaction.

-

Rule: Ensure waste streams are kept basic (pH > 10).

-

-

Skin Absorption:

-Chloroacetophenone is a potent lachrymator (tear gas agent). Handle only in a fume hood. -

Waste Disposal: Aqueous waste contains residual thiocyanates. Treat with bleach (hypochlorite) under alkaline conditions to oxidize thiocyanate to cyanate/carbonate before disposal, following local EHS regulations.

References

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

-

Yadav, G. D., & Sharma, M. M. (1981). Kinetics of reaction of phenacyl chloride with sodium thiocyanate: Phase transfer catalysis. Industrial & Engineering Chemistry Process Design and Development, 20(2), 385-389. Link

-

Halpern, M. E. (Ed.).[4] (1996). Phase-Transfer Catalysis: Mechanisms and Industrial Applications. ACS Symposium Series. Link

-

Reeves, W. P., & Simmons, A. (1986). Phase transfer catalysis: Preparation of alkyl thiocyanates. Synthetic Communications, 16(8), 837-842. Link

-

NIST Chemistry WebBook. (n.d.). IR Spectrum of 2-Chloroacetophenone. Link

Troubleshooting & Optimization

Technical Support Center: Minimizing Hydrolysis of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this reactive α-keto thiocyanate compound. Our goal is to help you achieve reproducible and reliable experimental outcomes by minimizing compound degradation, particularly through hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to hydrolysis?

A1: this compound is an organic compound featuring a thiocyanate group (-SCN) attached to a carbon atom that is also part of a ketone (an α-keto thiocyanate). This specific arrangement of functional groups makes the molecule highly susceptible to hydrolysis.

The primary reason for this instability lies in the electron-withdrawing nature of the adjacent carbonyl (C=O) group. This group significantly increases the electrophilicity of the carbon atom bonded to the thiocyanate moiety, making it a prime target for nucleophilic attack by water. Studies on similar α-keto structures, such as α-ketoacyl peptides, have shown that the α-carbonyl group can have a catalytic effect on the hydrolysis of the adjacent bond.[1][2] This intrinsic chemical reactivity necessitates careful handling to prevent premature degradation.

Q2: What are the primary environmental factors that accelerate the hydrolysis of this compound?

A2: The stability of this compound is significantly influenced by several factors:

-

Presence of Water (Moisture): This is the most critical factor. Water acts as the nucleophile that attacks the molecule, initiating the hydrolysis process. Even atmospheric moisture can be sufficient to cause degradation over time.[3][4]

-

pH: The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the molecule. While many thiocyanates show increased hydrolysis rates in strong acid[5], the presence of the α-keto group can also make it susceptible to base-catalyzed hydrolysis. It is crucial to maintain a neutral or, ideally, anhydrous environment.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6] Storing the compound at elevated temperatures will accelerate its degradation.

-

Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can participate directly in the hydrolysis reaction. Aprotic solvents (e.g., acetonitrile, THF, DMSO) are generally preferred, but must be anhydrous.

Q3: How can I detect and quantify the hydrolysis of my compound?

A3: The most reliable method for monitoring the stability of this compound and quantifying its hydrolysis is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a mass spectrometer (LC-MS).[7][8]

An effective HPLC stability study involves:

-

Establishing a Baseline: Immediately upon preparing a solution, run an HPLC analysis to get a t=0 chromatogram. The peak corresponding to the parent compound should be identified and its area recorded.

-

Time-Course Analysis: Analyze aliquots of the solution at regular intervals (e.g., 1, 4, 8, 24 hours).

-

Monitoring for Degradation: A decrease in the peak area of the parent compound over time, coupled with the appearance of new peaks corresponding to hydrolysis products, indicates degradation.

LC-MS is particularly powerful as it can help in the tentative identification of these new degradation product peaks based on their mass-to-charge ratio.[8]

Q4: What are the recommended storage and handling conditions to ensure compound stability?

A4: To maximize the shelf-life and integrity of this compound, strict storage and handling protocols are mandatory.

-

Storage: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C or lower .[3][9] It is critical to protect it from moisture and light.[3] Many related thiocyanate salts are known to be hygroscopic.

-

Handling: All handling should be performed in a dry environment, such as a glove box or using a dry nitrogen stream. Use anhydrous solvents and oven-dried glassware. When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Q5: I need to use this compound in an aqueous buffer for a biological assay. What precautions must I take?

A5: Using this compound in aqueous solutions is challenging but can be managed for short-duration experiments.

-

Prepare a Concentrated Stock Solution: First, dissolve the compound in an anhydrous, water-miscible aprotic solvent like DMSO or DMF.

-

Minimize Aqueous Exposure Time: Add the stock solution to the aqueous buffer immediately before starting the experiment. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its own effects on the assay.

-

Work Quickly: Perform all subsequent experimental steps as rapidly as possible. The compound's half-life in aqueous media is likely to be short.

-

Include Controls: Always run control experiments to assess the extent of degradation during your assay's timeframe. A "time-zero" control and an "end-of-assay" control analyzed by HPLC can reveal how much of the compound remained intact.

Troubleshooting Guide

| Problem Encountered | Probable Cause | Recommended Solution |

| Inconsistent or non-reproducible experimental results. | Compound hydrolysis leading to variable concentrations of the active molecule. | Prepare fresh stock solutions in anhydrous aprotic solvent for each experiment. Minimize the time the compound is in contact with aqueous media. See Protocol 2. |

| Low or no yield in a synthetic reaction where the compound is a reactant. | The compound may have degraded either in storage or during the reaction setup. | Verify the purity of the starting material via HPLC or NMR before use. Ensure all reaction solvents and reagents are strictly anhydrous. |

| Appearance of unexpected peaks in HPLC, TLC, or NMR analysis. | Hydrolysis or other degradation pathways. The primary hydrolysis product is likely the corresponding α-hydroxy acid or related species. | Use LC-MS to identify the mass of the impurity peaks. Compare the retention time of the new peaks with a deliberately hydrolyzed sample (e.g., by adding a small amount of water to a stock solution and incubating). See Protocol 3. |

| Solid compound appears clumpy, discolored, or oily. | Absorption of atmospheric moisture leading to significant degradation. | The compound is likely compromised. It is recommended to discard the vial and use a fresh, unopened lot. Always allow the container to warm to room temperature before opening. |

Visualizing the Hydrolysis Pathway and Mitigation Workflow

The inherent reactivity of the α-keto group is central to the compound's instability. The diagram below illustrates a plausible mechanism for its hydrolysis.

Caption: Proposed mechanism for the hydrolysis of the title compound.

A disciplined workflow is essential to prevent the initiation of this degradation cascade.

Caption: Workflow for minimizing degradation of the compound.

Detailed Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

-

Upon Receipt: Visually inspect the container for an intact seal. Do not use if the seal is broken.

-

Long-Term Storage: Place the sealed container in a freezer at -20°C or -80°C. The storage area should be dark.

-

Retrieval for Use: a. Remove the container from the freezer and place it in a desiccator at room temperature. b. Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. This is a critical step to prevent moisture condensation. c. Transfer the container to a glove box or an environment purged with inert gas (argon or nitrogen) before opening.

-

Weighing: Weigh the required amount of the compound quickly. Minimize the time the container is open.

-

Resealing: Purge the container headspace with inert gas, securely reseal the cap, wrap with parafilm for extra protection, and promptly return to the freezer.

Protocol 2: Preparation of Stock Solutions for Optimal Stability

-

Glassware and Solvents: Use glassware that has been oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator. Use only brand new sealed bottles or freshly distilled anhydrous-grade aprotic solvents (e.g., DMSO, Acetonitrile).

-

Dissolution: In an inert atmosphere, add the anhydrous solvent to the pre-weighed solid compound to the desired concentration (e.g., 10 mM or 100 mM).

-

Mixing: Mix thoroughly by vortexing or sonicating until fully dissolved.

-

Use: Use the freshly prepared stock solution immediately. Do not store stock solutions , especially in solvents like DMSO which are notoriously hygroscopic. If short-term storage is unavoidable, store in small aliquots under argon at -80°C for no longer than 24 hours.

Protocol 3: HPLC Method for Monitoring Compound Stability

This protocol provides a general starting point; parameters should be optimized for your specific HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum (scan between 220-400 nm; a good starting point is often around 254 nm).

-

Procedure:

-

Prepare a sample by diluting the stock solution in the mobile phase (or a compatible solvent).

-

Inject a known volume (e.g., 10 µL).

-

Record the chromatogram. The parent compound should be a sharp, well-defined peak. Hydrolysis products will typically appear as more polar compounds with shorter retention times.

-

References

- A Comparative Guide to Analytical Methods for Isothiocyanate Detection. (n.d.). Benchchem.

- Thiocyanate Standard 1000 mg/L - SAFETY DATA SHEET. (2025, July 1).

- SODIUM THIOCYANATE AR/ACS - Loba Chemie. (n.d.).

- Ammonium-thiocyanate - Safety Data Sheet. (n.d.).

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). PMC.

- Degradation pathways of organic thiocyanates under various conditions. (n.d.). Benchchem.

- Ammonium Thiocyanate CAS No 1762-95-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Technical Support Center: Handling and Storage of Chlorine Thiocyanate Solutions. (n.d.). Benchchem.

- ANAEROBIC DISSOCIATION OF THIOCYANATE UNDER CONTROLLED PH AND TEMPERATURE. (n.d.).